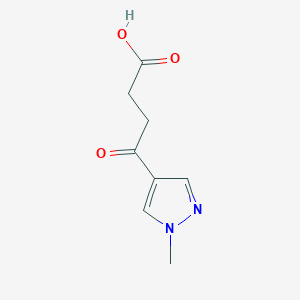

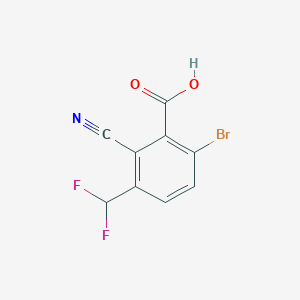

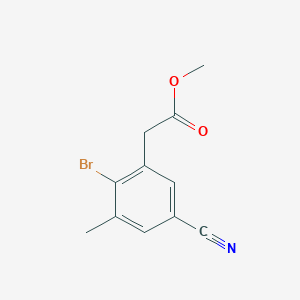

![molecular formula C10H11N3O5 B1417265 N-{[(3-nitrophenyl)amino]carbonyl}alanine CAS No. 1164136-66-6](/img/structure/B1417265.png)

N-{[(3-nitrophenyl)amino]carbonyl}alanine

説明

Synthesis Analysis

The synthesis of compounds similar to N-{[(3-nitrophenyl)amino]carbonyl}alanine involves regioselective cyclocondensation of certain compounds with cyanothioacetamide . This process results in the formation of tetrahydroisoquinoline derivatives . The reaction of these compounds with ethyl iodide or other derivatives in the presence of sodium acetate trihydrate leads to further transformations .Chemical Reactions Analysis

The chemical reactions involving N-{[(3-nitrophenyl)amino]carbonyl}alanine or similar compounds are complex and involve multiple steps . For instance, the synthesis of β-amino-carbonyl products via the Mannich reaction is a widely used transformation .Physical And Chemical Properties Analysis

The physical and chemical properties of N-{[(3-nitrophenyl)amino]carbonyl}alanine can be found in databases like PubChem . These include its molecular weight, molecular formula, and other related information .科学的研究の応用

Summary of the Application

“N-{[(3-nitrophenyl)amino]carbonyl}alanine” was used in the preparation of hydrophobic amides, which were then applied to magnetite nanoparticles (Fe 3 O 4) for oil spill remediation . The hydrophobic amides, HADN and HATN, were applied to the surface modification of Fe 3 O 4, producing HAN-Fe 3 O 4 and HAT-Fe 3 O 4, respectively .

Methods of Application or Experimental Procedures

The preparation of Fe 3 O 4 was carried out according to the co-precipitation method . Ferric and ferrous aqueous solutions were prepared by dissolving ferric chloride hexahydrate and ferrous chloride tetrahydrate, separately, in distilled water under a nitrogen atmosphere . These solutions were then mixed and heated .

Results or Outcomes

The efficiency of HAN-Fe 3 O 4 and HAT-Fe 3 O 4 for oil spill remediation was investigated using different weights and at various contact times . The data indicated that the efficiency increased with increased weights, as their efficiency reached 100% and 89%, respectively, using 100 mg . The results also revealed that the optimum time for HAN-Fe 3 O 4 and HAT-Fe 3 O 4 (50 mg) to achieve the highest efficiency is 8 min . In addition, HAN-Fe 3 O 4 exhibited higher efficiency than HAT-Fe 3 O 4 .

2. Application in Photocatalysis and Biosensing

Summary of the Application

“N-{[(3-nitrophenyl)amino]carbonyl}alanine” could potentially be used in the molecular engineering of polymeric carbon nitride (CN), a promising two-dimensional (2D) conjugated polymer . CN has been attracting increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis and photoelectrochemistry, to biosensors .

Methods of Application or Experimental Procedures

The molecular structure of CN can be controlled through various methods such as doping and copolymerization, engineering of the polymerization degree, coordination interaction, covalent and noncovalent functionalization, and modulation of intralayer hydrogen bonding .

Results or Outcomes

The emerging applications of CN are briefly discussed with a special emphasis on sensing, bioimaging and biotherapy, smart responsive systems and photoelectrochemical devices .

3. Therapeutic Uses

Summary of the Application

Amino acids, including “N-{[(3-nitrophenyl)amino]carbonyl}alanine”, play vital roles in the body such as in protein synthesis and as precursors in the production of secondary metabolism molecules . They are potent candidates in the treatment of diseases which include cancers, inflammations, as well as antibacterial agents .

Methods of Application or Experimental Procedures

The use of amino acids in medicine today continues to be explored using clinical research and applications . Amino acids participate in various physiological processes, such as skeletal muscle function, atrophic conditions, sarcopenia, and cancer .

Results or Outcomes

Other areas in which amino acids also find key applications are immune function, cardiovascular and gastrointestinal (GI) health, treatment of liver diseases, fatigue, skeletal muscle damage, cancer prevention, burn, trauma and sepsis, maple urine disease and diabetes .

4. Application in Chemical Research

“N-{[(3-nitrophenyl)amino]carbonyl}alanine”, also known as NAA or N-PACA, is an amino acid derivative that has gained significant attention in the field of scientific research due to its various potential applications. The specific applications are not detailed, but it’s likely used in the synthesis of complex molecules or as a building block in peptide synthesis.

5. Application in Bioimaging and Biotherapy

“N-{[(3-nitrophenyl)amino]carbonyl}alanine” could potentially be used in the molecular engineering of polymeric carbon nitride (CN), a promising two-dimensional (2D) conjugated polymer . Beyond photocatalysis, the emerging applications of CN are also briefly discussed with a special emphasis on sensing, bioimaging and biotherapy .

Methods of Application or Experimental Procedures

The molecular structure of CN can be controlled through various methods such as doping and copolymerization, engineering of the polymerization degree, coordination interaction, covalent and noncovalent functionalization, and modulation of intralayer hydrogen bonding .

Results or Outcomes

The emerging applications of CN are briefly discussed with a special emphasis on sensing, bioimaging and biotherapy, smart responsive systems and photoelectrochemical devices .

将来の方向性

The future directions in the research of N-{[(3-nitrophenyl)amino]carbonyl}alanine and similar compounds could involve exploring their potential applications in various fields. For instance, amino acid derivatives have gained significant attention in the field of medicinal chemistry . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action .

特性

IUPAC Name |

2-[(3-nitrophenyl)carbamoylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPYKYTXQZEIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(3-nitrophenyl)amino]carbonyl}alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

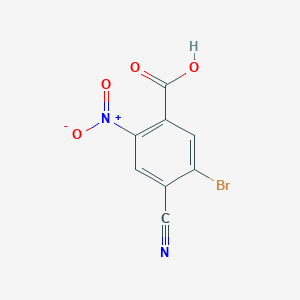

![N-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1417196.png)

![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)

![Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-](/img/structure/B1417203.png)